

Purification of Neoponcirin using column chromatography

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Compound of Interest

Compound Name: *Neoponcirin (Mixture of diastereomers)*

Cat. No.: *B12445605*

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Application Note: High-Purity Isolation of Neoponcirin (Didymin) via Multi-Stage Column Chromatography

Executive Summary & Technical Context

Neoponcirin (syn. Didymin) is a bioactive flavanone glycoside found abundantly in the immature fruits of *Poncirus trifoliata* (Rutaceae). It exhibits significant pharmacological potential, including neuroprotective, anti-inflammatory, and osteoblast differentiation properties.

[1]

The Purification Challenge: The primary obstacle in Neoponcirin purification is the presence of its structural isomer, Poncirin. Both compounds share the same aglycone (Isosakuranetin) and molecular weight (594.56 g/mol). The difference lies solely in the disaccharide linkage at the C-7 position:

- Neoponcirin (Didymin): Isosakuranetin-7-O-rutinoside (
-L-rhamnopyranosyl-(1

6)-

-D-glucofuranose).

- Poncirin: Isosakuranetin-7-O-neohesperidoside (

-L-rhamnopyranosyl-(1

2)-

-D-glucofuranose).[2]

Standard normal-phase silica chromatography often fails to resolve these isomers due to their nearly identical polarity. This protocol details a validated, multi-stage workflow utilizing diaion resin enrichment followed by C18 Preparative HPLC to achieve >98% purity.

Chemist's Guide to Isomer Resolution

Understanding the hydrodynamic and steric differences between the rutinose (1

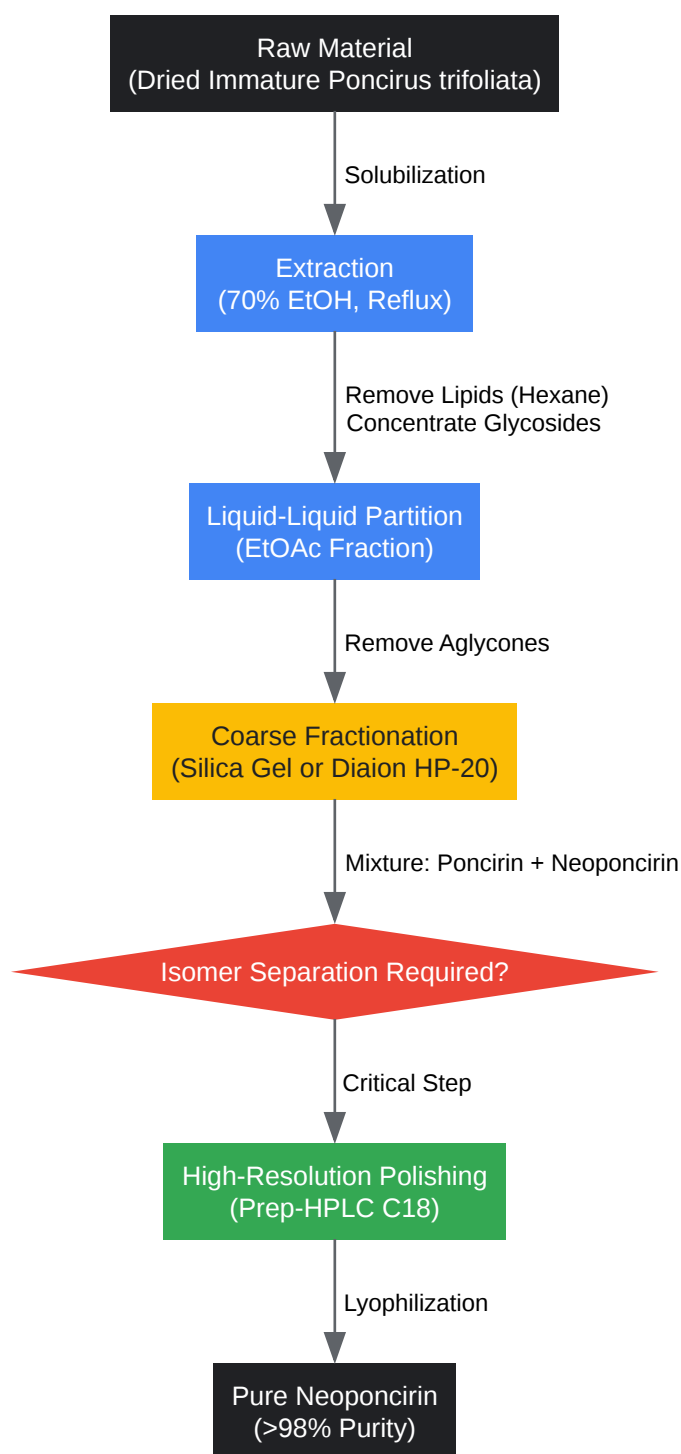
6) and neohesperidose (1

2) moieties is critical. The 1

6 linkage in Neoponcirin is more flexible and linear, whereas the 1

2 linkage in Poncirin creates a "kinked" structure. This subtle difference is best exploited using Reverse Phase (C18) stationary phases, where the linear conformation of Neoponcirin often results in slightly stronger retention compared to the sterically hindered Poncirin.

Workflow Logic Diagram



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Figure 1: Strategic workflow for the isolation of Neoponcirin, highlighting the critical transition from coarse fractionation to high-resolution isomer separation.

Detailed Experimental Protocol

Phase I: Extraction and Enrichment

Goal: Maximize flavonoid recovery while removing chlorophyll, lipids, and non-polar aglycones.

- Extraction:
 - Suspend 1.0 kg of dried, powdered *Poncirus trifoliata* fruit in 5 L of 70% Ethanol.
 - Reflux at 80°C for 3 hours. Repeat extraction twice.
 - Combine filtrates and concentrate in vacuo at 40°C to obtain a crude syrup.
- Partitioning (The "Clean-up"):
 - Suspend the crude syrup in 1 L of distilled water.
 - Defatting: Wash with
 - Hexane (1 L
 - 3) to remove lipids and chlorophyll. Discard the hexane layer.
 - Enrichment: Extract the aqueous layer with Ethyl Acetate (EtOAc) (1 L
 - 3).
 - Note: Neoponcirin is a glycoside and has moderate polarity. While some remains in the water phase (along with highly polar diglycosides), the EtOAc fraction typically contains the highest concentration of mono- and di-glycosides with fewer impurities than the
 - Butanol fraction.
- Evaporate the EtOAc fraction to dryness.

Phase II: Coarse Fractionation (Silica Gel)

Goal: Separate flavonoid classes (Flavanones vs. Flavones) and simplify the matrix.

- Stationary Phase: Silica Gel 60 (230–400 mesh).

- Column Dimensions: 5 cm ID
60 cm length.
- Mobile Phase: Chloroform : Methanol (Gradient).
- Protocol:
 - Pack column with silica gel slurry in Chloroform.
 - Load EtOAc extract (mixed with small amount of silica) onto the top.
 - Elute with gradient:
 - CHCl₃
:MeOH (10:1)
Removes aglycones.
 - CHCl₃
:MeOH (5:1)
Target Fraction (Neoponcirin/Poncirin mixture).
 - CHCl₃
:MeOH (1:1)
Highly polar compounds.
 - TLC Monitoring: Use Silica plates developed in EtOAc:Formic Acid:Acetic Acid:Water (100:11:11:26). Visualize under UV (365 nm) and spray with 10% H₂SO₄.
 - Pool fractions containing the characteristic flavanone spot (R_f 0.35).

0.4–0.5).

Phase III: High-Resolution Isomer Separation (Prep-HPLC)

Goal: Resolve Neoponcirin from Poncirin.

This is the critical step. Open column chromatography (even Sephadex LH-20) is often insufficient for baseline separation of these isomers.

- System: Preparative HPLC with UV-VIS detector.
- Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250

20 mm, 5

m).

- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water.
 - Solvent B: Acetonitrile (ACN).

- Gradient Profile:

Time (min)	% Solvent B (ACN)	Flow Rate (mL/min)	Phase Description
0–5	20%	8.0	Equilibration
5–35	20%	8.0	Critical Separation Window
	45%		
35–40	45%	8.0	Wash
	100%		
40–50	20%	8.0	Re-equilibration

- Detection: 280 nm (Flavanone characteristic absorption).
- Elution Order:
 - Poncirin (Neohesperidoside) typically elutes first (more polar/bulky sugar interaction with aqueous phase).
 - Neoponcirin (Rutinoside) typically elutes second.
 - Note: Retention times must be validated with analytical standards as column selectivity can vary.

Analytical Validation (QC)

Before pooling preparative fractions, validate purity using Analytical HPLC.[\[3\]](#)

- Column: C18 Analytical (4.6
250 mm, 5
m).
- Isocratic Method: ACN : 0.1% H
PO
(35 : 65).
- Flow Rate: 1.0 mL/min.
- Result Interpretation:
 - Poncirin RT: ~12.5 min.
 - Neoponcirin RT: ~13.8 min.
 - Resolution (Rs): Should be > 1.5 for successful isolation.

Spectroscopic Identification Data

To confirm identity after isolation:

- UV

(MeOH): 283 nm, 330 nm (sh).

- MS (ESI-):

593 [M-H]

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- Key NMR Feature: The distinction is in the rhamnose anomeric proton and the glucose C-6 shifts.
 - Rutinoside (Neoponcirin): Rhamnose attached to Glucose C-6.[4] Look for downfield shift of Glucose C-6 protons.
 - Neohesperidoside (Poncirin):[2] Rhamnose attached to Glucose C-2.[4] Look for downfield shift of Glucose C-2 proton.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Co-elution of Isomers	Gradient slope too steep.	Flatten the gradient between 25-40% ACN. Switch to MeOH/Water system (selectivity change).
Peak Tailing	Residual silanol interactions.	Ensure 0.1% Formic Acid or Phosphoric Acid is in the mobile phase.
Low Yield	Loss during partitioning.	Check the aqueous phase of the EtOAc partition; if pH is high, flavonoids may ionize and stay in water. Adjust pH to 5-6 before extraction.
Sample Precipitation	Low solubility in mobile phase.	Dissolve sample in DMSO:MeOH (1:1) before injecting onto Prep-HPLC.

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